7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine bicyclic core. Key structural features include:
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN4OS/c23-15-6-5-13(11-16(15)24)14-12-31-20-19(14)26-22(27-21(20)30)29-9-7-28(8-10-29)18-4-2-1-3-17(18)25/h1-6,11-12H,7-10H2,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHKVSWFTZPAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thienopyrimidine core.
Attachment of the 2-Fluorophenylpiperazinyl Group: The final step involves the coupling of the 2-fluorophenylpiperazine with the intermediate product, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it may interact with specific biological targets, leading to pharmacological effects.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno-Pyrimidinone Core
Table 1: Key Structural and Physicochemical Differences
*Calculated based on molecular formula.
Key Observations:
Position 7 Substituents: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (ClogP ~4.5) compared to mono-halogenated analogs (e.g., 4-chlorophenyl in , ClogP ~3.8). This may enhance blood-brain barrier penetration for CNS applications .
Position 2 Substituents :
- Piperazinyl groups with 2-fluorophenyl (target compound) show higher selectivity for serotonin 5-HT1A receptors compared to benzylpiperazinyl derivatives (e.g., ), which often exhibit off-target dopamine receptor binding .
- Sulfanyl groups (e.g., in ) improve aqueous solubility but reduce receptor affinity due to decreased hydrogen-bonding capacity.
Core Modifications: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ) replace the thiophene ring with pyridine, increasing basicity (pKa ~7.5 vs. ~5.5 for thieno-pyrimidinones) and altering pharmacokinetic profiles.
Key Findings:
- Receptor Selectivity: The target compound’s 2-fluorophenylpiperazinyl group minimizes off-target effects compared to non-fluorinated analogs (e.g., ), as fluorine’s electronegativity fine-tunes π-π and dipole interactions .
- Synthetic Feasibility: Thieno-pyrimidinones generally require multi-step synthesis with moderate yields (40–65%), whereas pyrido-pyrimidinones achieve higher yields (70–80%) via transition-metal catalysis .
Biological Activity
7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1219901-87-7) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with distinct substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 450.36 g/mol. The presence of the piperazine moiety is significant for its interaction with neurotransmitter receptors.
Research indicates that this compound may act as a modulator of various biological pathways:
- Dopamine Receptor Interaction : The piperazine ring suggests potential activity at dopamine receptors, which are crucial in neuropharmacology. Compounds with similar structures have shown efficacy in treating psychiatric disorders by modulating dopaminergic signaling pathways.
- Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This compound's structural features may contribute to its ability to interfere with tumor growth.
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HOP-92 (NSCLC) | 10 | |
| Antiproliferative | HCT-116 (Colorectal) | 40.87 | |
| Antiproliferative | SK-BR-3 (Breast Cancer) | 46.14 |
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative effects of related compounds, it was found that those with similar structural motifs showed significant cytostatic activity against various cancer cell lines. The tested compound demonstrated promising results against HOP-92 cells with an IC50 value indicating effective inhibition at low concentrations .
- ADME-Tox Profile : The drug-likeness properties of the compound were assessed using computational models which suggested favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This indicates potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
